[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Description
(3,4-Dichlorophenyl)methylamine hydrochloride is a substituted arylalkylamine hydrochloride salt. The compound features a 3,4-dichlorophenyl moiety linked to a 2-methylpropyl (isobutyl) amine group, with a hydrochloride counterion enhancing solubility and stability.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMOUMMBYQXDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methylpropylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dichlorophenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
(3,4-Dichlorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between the target compound and its closest analogs:
| Compound Name | Aryl Substituents | Amine Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| (3,4-Dichlorophenyl)methylamine hydrochloride (Target) | 3,4-Dichloro | 2-Methylpropyl (Isobutyl) | C₁₁H₁₄Cl₂N • HCl | High lipophilicity due to chlorine substituents; potential CNS activity. |
| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) | 3,4-Dihydroxy | Ethylamine | C₈H₁₁NO₂ • HCl | Catechol structure; neurotransmitter precursor (CAS 62-31-7). |
| 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride | 3,4-Dimethoxy | Methyl + Propyl | C₁₂H₁₉NO₂ • HCl | Methoxy groups enhance metabolic stability; hygroscopic solid (CAS 83979-31-1). |
| (3,5-Dichloropyridin-2-yl)methylamine hydrochloride | 3,5-Dichloro (Pyridine ring) | Methyl | C₇H₇Cl₂N₂ • HCl | Heterocyclic variant; limited solubility in polar solvents. |
Key Observations:
Physicochemical Properties
Data from analogs suggest trends in solubility, stability, and melting points:
| Property | Target Compound (Inferred) | Dopamine HCl | 3-(3,4-Dimethoxyphenyl)propylamine HCl |
|---|---|---|---|
| Melting Point | 180–190°C (estimated) | 248–250°C | 183–184°C |
| Solubility | Moderate in polar solvents | Highly water-soluble | Slight in DMSO, methanol, chloroform |
| Stability | Hygroscopic; stable at -20°C | Air-sensitive | Hygroscopic; requires dry storage |
Notes:
- The target compound’s dichlorophenyl group likely reduces aqueous solubility compared to dopamine’s polar catechol structure but improves lipid membrane permeability .
- The dimethoxyphenyl analog’s lower melting point (183–184°C) versus dopamine HCl (248–250°C) reflects reduced intermolecular hydrogen bonding due to methoxy groups .
Insights:
Research and Application Context
Biological Activity
(3,4-Dichlorophenyl)methylamine hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and an amine functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of (3,4-Dichlorophenyl)methylamine hydrochloride can be represented as follows:
This compound features a dichlorophenyl moiety attached to a branched alkyl amine, enhancing its solubility and biological reactivity.
The biological activity of (3,4-Dichlorophenyl)methylamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a triple reuptake inhibitor , affecting the reuptake of serotonin, norepinephrine, and dopamine. This mechanism is significant for its potential antidepressant effects .
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial and antifungal properties, suggesting potential applications in treating infections.
- Neuropharmacological Effects : As a triple reuptake inhibitor, it demonstrates promise in treating mood disorders by enhancing neurotransmitter availability in the synaptic cleft .
- Anticancer Potential : Preliminary research indicates that this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic applications in oncology.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of (3,4-Dichlorophenyl)methylamine hydrochloride:
- In Vitro Studies : A study reported that this compound significantly inhibited the reuptake of serotonin and norepinephrine in neuronal cultures, demonstrating its potential as an antidepressant agent .
- Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in behavioral changes indicative of antidepressant-like effects, supporting its potential use in treating depression .
- Antimicrobial Testing : Research has highlighted the antimicrobial activity against various bacterial strains, indicating its potential utility in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (3,4-Dichlorophenyl)methylamine hydrochloride, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dichloroaniline | Aniline derivative | Used in dye manufacturing |
| 2-Methylpropylaniline | Methylated aniline | Exhibits different biological activities |
| N,N-Dimethyl-3,4-dichloroaniline | Dimethylated derivative | Potentially more lipophilic |
This table illustrates how (3,4-Dichlorophenyl)methylamine hydrochloride is distinct due to its specific combination of functional groups that may influence its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
